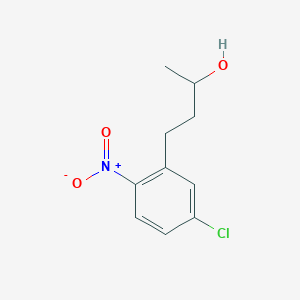
4-(5-Chloro-2-nitrophenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloro-2-nitrophenyl)butan-2-ol is an organic compound with the molecular formula C10H12ClNO3 It is characterized by the presence of a chloro-nitrophenyl group attached to a butanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-nitrophenyl)butan-2-ol typically involves the nitration of 5-chloro-2-nitrobenzene followed by a series of reduction and substitution reactions. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Chloro-2-nitrophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of 4-(5-Chloro-2-nitrophenyl)butan-2-one.
Reduction: Formation of 4-(5-Chloro-2-aminophenyl)butan-2-ol.
Substitution: Formation of 4-(5-Methoxy-2-nitrophenyl)butan-2-ol or 4-(5-Cyano-2-nitrophenyl)butan-2-ol.
Wissenschaftliche Forschungsanwendungen
4-(5-Chloro-2-nitrophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(5-Chloro-2-nitrophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The chloro group may also play a role in modulating the compound’s activity by influencing its binding affinity to target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Bromo-2-nitrophenyl)butan-2-ol
- 4-(5-Fluoro-2-nitrophenyl)butan-2-ol
- 4-(5-Methoxy-2-nitrophenyl)butan-2-ol
Uniqueness
4-(5-Chloro-2-nitrophenyl)butan-2-ol is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties compared to its analogs. The chloro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12ClNO3 |
|---|---|
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
4-(5-chloro-2-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12ClNO3/c1-7(13)2-3-8-6-9(11)4-5-10(8)12(14)15/h4-7,13H,2-3H2,1H3 |
InChI-Schlüssel |
FKVQHFSQUNJKAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


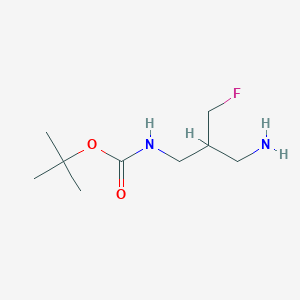

![3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride](/img/structure/B13598914.png)
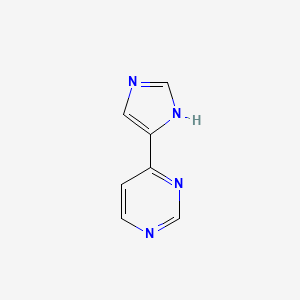



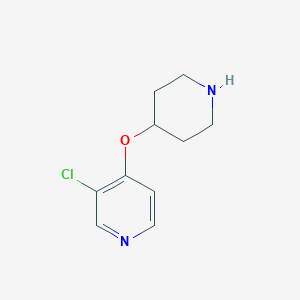


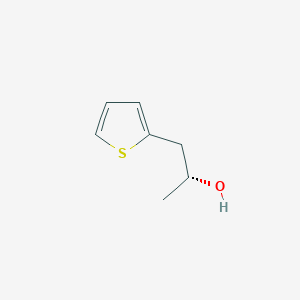
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)


